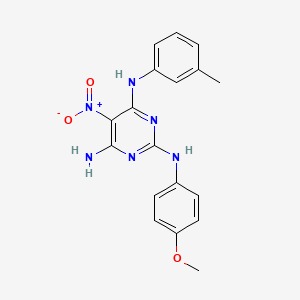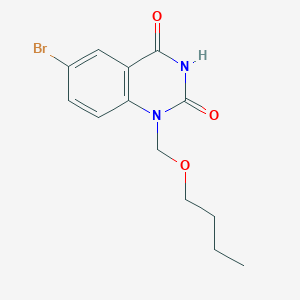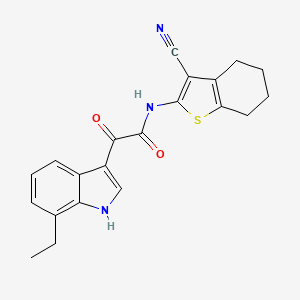![molecular formula C16H16N2O4S B15152830 N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15152830.png)
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[4-(phenacylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-12(19)18-14-7-9-15(10-8-14)23(21,22)17-11-16(20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,19) |
Clé InChI |
LVYBNMGIJONISZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152757.png)


![N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15152781.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide](/img/structure/B15152798.png)

![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid](/img/structure/B15152815.png)
![N-[(2R,4S)-2-methyl-1-(2-phenoxyacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B15152823.png)
![1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15152825.png)
![2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B15152838.png)

![2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15152845.png)
